sodium;cyclohexanesulfinate

Description

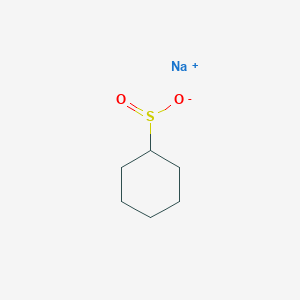

Sodium cyclohexanesulfinate (C₆H₁₁SO₂Na) is a sulfinic acid salt characterized by a cyclohexane ring attached to a sulfinate group (R-SO₂⁻). While direct references to this compound are absent in the provided evidence, its properties can be inferred from analogous sulfinates and sulfonates. Sulfinates are potent reducing agents due to the sulfinic acid moiety, which donates electrons in redox reactions . The cyclohexane substituent likely enhances hydrophobicity compared to linear alkyl chains, influencing solubility and reactivity. Applications may include organic synthesis, polymer stabilization, or niche industrial processes requiring selective reduction.

Properties

IUPAC Name |

sodium;cyclohexanesulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S.Na/c7-9(8)6-4-2-1-3-5-6;/h6H,1-5H2,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOSCBDFLPBMCB-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)S(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium cyclohexanesulfinate can be synthesized through several methods. One common method involves the reaction of cyclohexylmagnesium bromide with sulfur dioxide, followed by neutralization with sodium hydroxide. The reaction conditions typically include:

Temperature: Room temperature

Solvent: Anhydrous ether

Reagents: Cyclohexylmagnesium bromide, sulfur dioxide, sodium hydroxide

Another method involves the oxidation of cyclohexylthiol with hydrogen peroxide in the presence of sodium hydroxide. The reaction conditions include:

Temperature: 0-5°C

Solvent: Water

Reagents: Cyclohexylthiol, hydrogen peroxide, sodium hydroxide

Industrial Production Methods

In industrial settings, sodium cyclohexanesulfinate is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Sodium cyclohexanesulfinate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form cyclohexanesulfonic acid.

Reduction: It can be reduced to cyclohexylthiol.

Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Cyclohexanesulfonic acid

Reduction: Cyclohexylthiol

Substitution: Cyclohexyl derivatives

Scientific Research Applications

Sodium cyclohexanesulfinate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-sulfur bonds.

Biology: It is used in the study of enzyme mechanisms and as a probe for sulfinate-binding proteins.

Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium cyclohexanesulfinate involves its ability to act as a nucleophile in various chemical reactions. It can donate a pair of electrons to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Sodium Hydroxymethylsulfinate (Rongalite)

- CAS No.: 149-44-0

- Structure : CH₃NaO₃S (hydroxymethyl group linked to sulfinate).

- Applications : Widely used in textiles for bleaching and as a reducing agent in free-radical polymerization .

- Key Differences : The hydroxymethyl group in Rongalite increases water solubility and reactivity compared to the hydrophobic cyclohexane group in sodium cyclohexanesulfinate.

Sodium Sulfosuccinates (e.g., Dihexyl Sodium Sulfosuccinate)

- CAS No.: 577-11-7

- Structure : Branched alkyl chains with sulfonate (-SO₃⁻) groups.

- Applications : Surfactants in pharmaceuticals and agrochemicals due to their emulsifying properties .

- Key Differences : Sulfonates (SO₃⁻) are weaker reducing agents than sulfinates (SO₂⁻) but exhibit superior surfactant behavior due to higher polarity .

Sodium Alkyl Sulfonates (e.g., Sodium Hexanesulfonate)

- CAS No.: 2832-45-3

- Structure : Linear alkyl chains with sulfonate groups.

- Applications : Ion-pairing agents in high-performance liquid chromatography (HPLC) for separating hydrophobic analytes .

- Key Differences : Linear sulfonates lack the cyclohexane ring’s steric hindrance, enhancing their utility in analytical chemistry.

Sodium Hexametaphosphate

Industrial and Research Relevance

- Reduction Efficiency : Sulfinates (e.g., Rongalite) outperform sulfonates in reducing nitro groups or stabilizing radicals, making them preferable in polymer chemistry .

- Hydrophobicity: Sodium cyclohexanesulfinate’s cyclohexane ring may enhance compatibility with non-polar substrates, a trait absent in linear sulfonates .

- Environmental Impact : Sulfosuccinates and alkyl sulfonates are biodegradable, whereas phosphates (e.g., sodium hexametaphosphate) pose eutrophication risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.